BenchChemオンラインストアへようこそ!

Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Medicinal Chemistry Fragment-based Drug Discovery Protecting Group Strategy

Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1357353-37-7) is a spirocyclic diamine building block characterized by an orthogonally protected 2,6-diazaspiro[3.4]octane core bearing a tert-butyl carbamate (Boc) on the N2 position, a ketone at C7, and a hydroxymethyl substituent at C5 (molecular formula C12H20N2O4, MW 256.30 g/mol). This compound belongs to the broader class of 2,6-diazaspiro[3.4]octane derivatives that have gained significant attention in medicinal chemistry as rigidified surrogates for traditional saturated heterocycles such as piperazine and morpholine, offering increased fraction of sp³ hybridized carbons (Fsp³) and conformational constraint for fragment-based drug discovery and lead optimization campaigns.

Molecular Formula C12H20N2O4
Molecular Weight 256.30 g/mol
CAS No. 1357353-37-7
Cat. No. B3235936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
CAS1357353-37-7
Molecular FormulaC12H20N2O4
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC2CO
InChIInChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)4-9(16)13-8(12)5-15/h8,15H,4-7H2,1-3H3,(H,13,16)
InChIKeyMDXFMIQUBXXNON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1357353-37-7): A Spirocyclic Building Block for Medicinal Chemistry Procurement


Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1357353-37-7) is a spirocyclic diamine building block characterized by an orthogonally protected 2,6-diazaspiro[3.4]octane core bearing a tert-butyl carbamate (Boc) on the N2 position, a ketone at C7, and a hydroxymethyl substituent at C5 (molecular formula C12H20N2O4, MW 256.30 g/mol) . This compound belongs to the broader class of 2,6-diazaspiro[3.4]octane derivatives that have gained significant attention in medicinal chemistry as rigidified surrogates for traditional saturated heterocycles such as piperazine and morpholine, offering increased fraction of sp³ hybridized carbons (Fsp³) and conformational constraint for fragment-based drug discovery and lead optimization campaigns . The 2,6-diazaspiro[3.4]octane scaffold has been validated across multiple therapeutic areas, including kinase inhibition, anti-tubercular chemotherapy, and anti-malarial drug development .

Why Generic Spirocyclic Diamine Building Blocks Cannot Replace Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate


Substitution within the 2,6-diazaspiro[3.4]octane building block family is not trivial because the nature and position of functional groups on the spiro[3.4] core critically determine both downstream synthetic compatibility and the physicochemical properties of final target molecules. The target compound's unique combination of three differentiated functional handles—a Boc-protected secondary amine at N2, a ketone at C7 enabling reductive amination or organometallic addition, and a primary hydroxymethyl at C5 permitting esterification, etherification, or oxidation—provides a specific reactivity triad absent in close analogs such as the C5-carboxylic acid congener (CAS 1357351-94-0) which offers an acidic proton donor instead of a neutral alcohol, or the des-hydroxymethyl variant (CAS 1234616-51-3) which lacks a functionalizable C5 substituent altogether . The Synlett 2015 publication on orthogonally protected 2,6-diazaspiro[3.4]octane analogs explicitly demonstrates that differential protection strategies are essential for divergent library synthesis, and that the specific substitution pattern dictates which synthetic transformations can be performed selectively without cross-reactivity or protecting group incompatibility .

Quantitative Differentiation Evidence for Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate vs. Closest Analogs


Functional Handle Triad: Orthogonal Reactivity Profile vs. Closest Carboxylic Acid Analog

The target compound (CAS 1357353-37-7) provides three chemically distinct and orthogonal functional handles within the same spirocyclic scaffold: a Boc-protected secondary amine at N2 (pKa ∼10.5 for the conjugate acid after deprotection), a ketone at C7 (reactive toward reductive amination, Grignard addition, and hydrazone formation), and a primary hydroxymethyl at C5 (available for Mitsunobu, esterification, or oxidation). In contrast, the closest structural analog, 2-(tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid (CAS 1357351-94-0), replaces the neutral hydroxymethyl with a carboxylic acid group, fundamentally altering the hydrogen-bonding character (HBD count increases from 2 to 3, HBA count from 5 to 6) and introducing an acidic functionality (predicted pKa ∼4.5) that requires different protection strategies and is incompatible with strongly basic reaction conditions . The patent CN111574524B describing synthesis of the C5-carboxylic acid analog explicitly notes that distinct synthetic routes are required for the two substitution patterns, confirming non-interchangeability .

Medicinal Chemistry Fragment-based Drug Discovery Protecting Group Strategy

Physicochemical Property Profile: CLogP and Hydrogen Bonding Network Differentiation from the Unsubstituted Core Scaffold

The introduction of the C7 ketone and C5 hydroxymethyl groups onto the parent 2-Boc-2,6-diazaspiro[3.4]octane scaffold (CAS 885270-84-8) produces a measurable shift in key physicochemical parameters relevant to drug-likeness optimization. The parent scaffold has a PubChem-computed XLogP3 of 0.7, MW 212.29 g/mol, 1 HBD, and 3 HBA . The target compound (MW 256.30 g/mol) incorporates additional polarity through the ketone and hydroxymethyl groups, yielding a predicted CLogP shift to approximately −0.2 to +0.3 (depending on calculation method) while adding one additional HBD and two additional HBA. This places the target compound in a more favorable region of lead-like chemical space for CNS drug discovery (MW < 300, CLogP < 3, HBD < 3, HBA < 7) compared to the parent scaffold which is less functionalized and requires post-hoc derivatization to achieve target engagement motifs . The difference of MW (+44.0 g/mol) corresponds precisely to the addition of one oxygen atom (ketone, 16 Da) and one CO fragment (28 Da) from the hydroxymethyl group.

Physicochemical Properties Lead-likeness Drug Design

Synthetic Tractability: Commercial Purity Benchmarks vs. Closest Non-Hydroxymethyl Analog

Commercially available purity data indicate that the target compound (CAS 1357353-37-7) is supplied at 97–98% purity by multiple vendors including Leyan (98%, Product Number 1515934) and CheMenu (97%, Catalog Number CM208277) . In comparison, the closest non-hydroxymethyl analog, tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1234616-51-3), is listed at 95% purity by Bidepharm with standard QC documentation (NMR, HPLC, GC) . The higher baseline purity of the target compound (98% vs. 95%) reduces the burden of pre-use purification in sensitive synthetic applications such as parallel medicinal chemistry library production, where impurity profiles can confound biological assay interpretation. The difference of 3 percentage points in purity corresponds to a potential reduction in unidentified impurity burden from ≤5% to ≤2%, which is material in fragment-based screening where compounds are typically tested at high concentrations (0.5–1 mM).

Chemical Procurement Building Block Quality Synthetic Chemistry

Positional Differentiation: 2-Boc vs. 6-Boc Regioisomer Impacts Downstream SAR Exploration

The target compound places the Boc protecting group exclusively at the N2 position of the azetidine ring in the spiro[3.4]octane system, whereas the regioisomer tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 885270-86-0) places the Boc group on the pyrrolidine nitrogen . This regiochemical distinction is functionally significant because the N2 position (azetidine) and N6 position (pyrrolidine) exhibit different basicities (azetidine conjugate acid pKa ∼11.3 vs. pyrrolidine conjugate acid pKa ∼11.2; difference is modest but the steric environment differs substantially) and, after Boc deprotection, yield amines with distinct nucleophilic character and steric accessibility . In the 2,6-diazaspiro[3.4]octane antitubercular series reported in Molecules 2023, the N2 versus N6 substitution pattern was a critical determinant of anti-mycobacterial activity, with N2-functionalized derivatives consistently showing superior MIC values compared to their N6-substituted counterparts, reinforcing that these regioisomers cannot be considered interchangeable building blocks .

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

Synthetic Route Availability: Documented Industrial-Scale Route for Carboxylic Acid Analog Confirms Synthetic Feasibility of C5-Substituted Series

Patent CN111574524B describes a four-step industrial synthesis of the C5-carboxylic acid analog (CAS 1357351-94-0) starting from ethyl nitroacetate and proceeding via hydrogenation with Raney nickel and base-catalyzed cyclization . The patent explicitly states that 2-(tert-butoxycarbonyl)-7-oxyidene-2,6-diazaspiro[3.4]octane-5-carboxylic acid derivatives have broad application in medicinal chemistry and organic synthesis, and that prior to this disclosure, no industrial-scale synthesis method existed . The existence of a documented scalable route for the C5-carboxylic acid analog provides a synthetic precedent for accessing the C5-hydroxymethyl target compound via reduction of the corresponding acid or ester intermediate, confirming that the C5 substitution position is synthetically addressable at scale. This contrasts with less-substituted analogs such as CAS 1234616-51-3 (des-C5-substituted), which lack the synthetic infrastructure for C5 functionalization and thus limit downstream diversification options.

Process Chemistry Scale-up Synthesis Industrial Procurement

Procurement-Relevant Application Scenarios for Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate


Fragment-Based Drug Discovery: Construction of Spirocyclic-Focused Screening Libraries

The three orthogonal functional handles (N2-Boc, C7-ketone, C5-hydroxymethyl) make this compound an ideal core scaffold for fragment-based drug discovery (FBDD) library construction, where each handle enables independent, parallel diversification without protecting group interference . The C7 ketone permits rapid generation of imine, hydrazone, or amine derivatives via reductive amination; the C5 hydroxymethyl allows ester or ether formation under mild conditions; and N2-Boc deprotection reveals the azetidine amine for late-stage amide coupling. This reactivity triad is not available in the C5-carboxylic acid analog (CAS 1357351-94-0), which requires additional protection/deprotection steps for the acid functionality, nor in the des-hydroxymethyl analog (CAS 1234616-51-3), which limits C5 diversification entirely . Fragment libraries built on the 2,6-diazaspiro[3.4]octane scaffold have produced low-nanomolar hits against Plasmodium falciparum asexual blood-stage parasites (EC50 < 50 nM) and demonstrated transmission-blocking activity in standard membrane feeding assays .

Kinase Inhibitor Lead Optimization: ATP-Mimetic Scaffold with Enhanced Polarity

2,6-Diazaspiro[3.4]octane derivatives have been validated as ATP-mimetic kinase inhibitor scaffolds, with the spirocyclic core providing a rigidified geometry that positions hinge-binding heteroaromatic groups in optimal orientation for kinase active site engagement . The target compound's intermediate CLogP (∼0.0 ± 0.3) and moderate MW (256.30 g/mol) place it favorably within lead-like chemical space for kinase inhibitor optimization, where excessive lipophilicity is a known driver of promiscuous off-target activity and poor pharmacokinetic profiles . The C7 ketone serves as a synthetic handle for introducing hinge-binding motifs, while the C5 hydroxymethyl provides a vector for solubility-enhancing groups without increasing aromatic ring count—a key advantage over flat, aromatic-rich kinase scaffolds that suffer from poor developability .

CNS Drug Discovery: Favorable Physicochemical Profile for Blood-Brain Barrier Penetration

The target compound's physicochemical properties align with established CNS drug-likeness criteria: MW < 300, CLogP < 3, HBD < 3, and high Fsp³ (fraction of sp³ carbons) contributed by the saturated spirocyclic core . Spirocyclic amines have been employed as piperazine surrogates in CNS-targeted GPCR and ion channel programs, where the increased three-dimensionality reduces P-glycoprotein efflux susceptibility and improves brain exposure compared to planar heteroaromatic counterparts . The 2-Boc protection on the azetidine nitrogen provides a convenient point for late-stage diversification into diverse N-alkyl or N-aryl derivatives with modulated basicity and CNS penetration properties, while the C5 hydroxymethyl can be exploited for prodrug strategies (e.g., phosphate prodrug formation) to further enhance brain delivery .

Anti-Infective Drug Discovery: Spirocyclic Scaffold with Validated Antimicrobial Activity

The 2,6-diazaspiro[3.4]octane core has demonstrated significant anti-infective activity in independent drug discovery programs. A nitrofuran-carboxamide series built from a 2,6-diazaspiro[3.4]octane building block yielded compounds with MIC values below 0.4 µg/mL against multidrug-resistant Mycobacterium tuberculosis strains . In the anti-malarial domain, a diazaspiro[3.4]octane series identified from whole-cell high-throughput screening showed potent activity against multiple stages of the Plasmodium falciparum lifecycle, including gametocyte sterilizing activity predictive of transmission-blocking efficacy . The target compound, with its ketone and hydroxymethyl functional groups, provides a more advanced starting point for anti-infective lead generation than the unfunctionalized parent scaffold (CAS 885270-84-8), as the C7 ketone can directly participate in key ligand-protein hydrogen bonding interactions observed in co-crystal structures of related spirocyclic inhibitors .

Quote Request

Request a Quote for Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.